Sulfamethizole
Overview
Description
Sulfamethizole is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is particularly effective against urinary tract infections. This compound works by inhibiting the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria .
Mechanism of Action
Target of Action
Sulfamethizole, a sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the normal substrate, para-aminobenzoic acid (PABA), from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . By inhibiting this pathway, this compound effectively halts bacterial proliferation .
Pharmacokinetics
They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their bioavailability .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. As a bacteriostatic antibiotic, it doesn’t kill bacteria directly but prevents them from growing and multiplying . This allows the body’s immune system to effectively eliminate the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other antimicrobials in the environment can potentially exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Additionally, soil-related factors, animal husbandry, waste management, and water quality can also impact the effectiveness and environmental fate of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamethizole can be synthesized through a multi-step process. The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sulfamethizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfamethizole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: Employed in studies of bacterial resistance and enzyme inhibition.
Medicine: Investigated for its efficacy in treating bacterial infections and its role in combination therapies.
Industry: Used in the development of new antibacterial agents and in quality control processes for pharmaceuticals
Comparison with Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Comparison: Sulfamethizole is unique among sulfonamides due to its specific structure, which includes a thiadiazole ring. This structure imparts distinct pharmacokinetic properties, such as a shorter half-life and different metabolic pathways compared to other sulfonamides like sulfamethoxazole and sulfadiazine .
Uniqueness:
- This compound: Shorter half-life, specific activity against urinary tract infections.
- Sulfamethoxazole: Longer half-life, often used in combination with trimethoprim.
- Sulfadiazine: Effective against a broader range of infections, including toxoplasmosis .
Properties
IUPAC Name |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCAVUAMIDAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S2 | |
Record name | SULFAMETHIZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023615 | |
Record name | Sulfamethizole | |
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Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfamethizole is a white powder. (NTP, 1992), Solid | |
Record name | SULFAMETHIZOLE | |
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Record name | Sulfamethizole | |
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Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFAMETHIZOLE | |
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Record name | Sulfamethizole | |
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Mechanism of Action |
Sulfamethizole is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal para-aminobenzoic acid (PABA) substrate is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine. | |
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Color/Form |
Crystals from water, Colorless crystal | |
CAS No. |
144-82-1 | |
Record name | SULFAMETHIZOLE | |
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Record name | SULFAMETHIZOLE | |
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Record name | SULFAMETHIZOLE | |
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Melting Point |
406 °F (NTP, 1992), 210 °C, 208 °C | |
Record name | SULFAMETHIZOLE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfamethizole?
A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts the production of tetrahydrofolic acid, a coenzyme essential for the synthesis of purines and pyrimidines, ultimately inhibiting bacterial DNA synthesis and growth. []
Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A2:
- Spectroscopic data: Studies have utilized various techniques to characterize this compound, including Infrared (IR) spectroscopy, X-ray diffraction (XRD), and Differential Scanning Calorimetry (DSC). [, ] These techniques have been particularly helpful in identifying different polymorphic forms and hydrates of this compound.
Q3: How does the material compatibility of this compound affect its formulation and stability?
A3: this compound's compatibility with excipients like polyvinylpyrrolidone (PVP) and milk proteins has been studied to improve its dissolution rate and bioavailability. [, ] Studies demonstrated enhanced dissolution rates for this compound-PVP coprecipitates with a higher PVP proportion. []
Q4: What factors influence the stability of this compound in various formulations?
A4: The stability of this compound is influenced by factors like pH and the presence of excipients. Research showed that this compound exhibited variable release rates from ethylcellulose-polylactic acid microcapsules based on the quantity of polylactic acid. [] Notably, pH variations had minimal impact on this compound's release rate. []
Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A5: this compound is well-absorbed after oral administration. It undergoes acetylation in the liver and is primarily excreted in the urine, with a fraction being eliminated as unchanged drug. Studies in Korean populations found the overall removal rate (k) to be 0.572 hr-1, with acetylation rate constant (k2) at 0.222 hr-1 and unchanged drug excretion rate constant (k3) at 0.350 hr-1. [] Approximately 67.7% of the dose is excreted unchanged in urine. []
Q6: What factors influence the pharmacokinetics of this compound?
A6: The pharmacokinetics of this compound can be affected by co-administration of other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and bucolome. [, , , , , ] These interactions can alter this compound's plasma levels and renal clearance, potentially leading to increased half-life and prolonged drug persistence in the body.
Q7: Has this compound's efficacy been evaluated in in vitro and in vivo models of urinary tract infections (UTIs)?
A7: Yes, this compound has shown efficacy against various Escherichia coli strains in an ascending UTI mouse model. [] Interestingly, its efficacy in vivo was observed even against some strains exhibiting in vitro resistance, highlighting the complexity of the relationship between in vitro susceptibility and in vivo outcomes. []
Q8: What are the known mechanisms of resistance to this compound?
A8: One primary mechanism of this compound resistance involves mutations in the folP gene, which encodes DHPS, reducing its binding affinity for this compound. [] Additionally, bacteria can acquire resistance genes, like sul genes, which encode alternative, drug-insensitive DHPS enzymes. []
Q9: Is there evidence of cross-resistance between this compound and other antibiotics?
A9: Cross-resistance between this compound and other sulfonamide antibiotics can occur due to shared mechanisms of action and resistance determinants. Furthermore, the presence of multidrug efflux pumps in bacteria can contribute to cross-resistance by simultaneously expelling different classes of antibiotics.
Q10: What strategies have been explored to improve this compound delivery and targeting?
A10: Research has investigated formulations like this compound-PVP coprecipitates and ethylcellulose-polylactic acid microcapsules to enhance drug dissolution and achieve sustained release profiles. [, ] These strategies aim to improve this compound's bioavailability and potentially enhance its therapeutic efficacy while minimizing dosing frequency.
Q11: How do different formulation strategies affect the dissolution and solubility of this compound?
A11: Studies have demonstrated the impact of formulation on this compound's dissolution characteristics. For instance, this compound-PVP coprecipitates exhibited enhanced dissolution rates with a higher proportion of PVP. [] This improved dissolution is crucial for enhancing drug absorption and achieving therapeutic drug levels in the body.
Q12: What research tools and resources have been instrumental in advancing our understanding of this compound?
A13: Advances in analytical techniques such as high-performance liquid chromatography (HPLC), coupled with spectroscopic methods like mass spectrometry (MS), have been crucial for studying this compound's pharmacokinetics and metabolism. [] Additionally, computational tools, including molecular modeling and docking studies, provide insights into drug-target interactions and aid in designing novel drug delivery systems. []
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